molecular formula C16H17N3O3 B309225 3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Katalognummer B309225
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: PRKYYVRQAPCMEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MABA is a member of the benzamide family of compounds and has been studied for its unique properties, including its mechanism of action and biochemical and physiological effects.

Wirkmechanismus

3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide exerts its effects through the inhibition of specific enzymes and proteins involved in disease pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease, and tyrosine kinase, which is involved in the progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to modulate the immune system and inhibit the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has several advantages for use in laboratory experiments, including its high potency and specificity for disease targets. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the human body.

Zukünftige Richtungen

There are several future directions for research on 3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, including the development of more efficient synthesis methods, the identification of new disease targets, and the optimization of this compound for clinical use. Additionally, further studies are needed to fully understand the potential toxic effects of this compound and its long-term effects on the human body.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action and potential uses of this compound, but its unique properties make it a promising candidate for drug discovery and chemical biology research.

Synthesemethoden

3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide can be synthesized through a multistep process involving the reaction of 4-methyl-2-pyridinylamine with various reagents, including acetic anhydride and methoxyacetyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain high-purity this compound.

Wissenschaftliche Forschungsanwendungen

3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to exhibit potent activity against various disease targets, including cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

3-[(2-methoxyacetyl)amino]-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C16H17N3O3/c1-11-6-7-17-14(8-11)19-16(21)12-4-3-5-13(9-12)18-15(20)10-22-2/h3-9H,10H2,1-2H3,(H,18,20)(H,17,19,21)

InChI-Schlüssel

PRKYYVRQAPCMEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC

Kanonische SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.